4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-ARABINO-HEPT-2-ENONONITRILE, 4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-ARABINO-HEPT-2-ENONONITRILE,
Brand Name: Vulcanchem
CAS No.: 120085-62-3
VCID: VC0173133
InChI: InChI=1S/C13H15NO7/c1-7(15)18-6-12-13(20-9(3)17)11(19-8(2)16)4-10(5-14)21-12/h4,11-13H,6H2,1-3H3/t11-,12-,13+/m1/s1
SMILES: CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C
Molecular Formula: C13H15NO7
Molecular Weight: 297.26 g/mol

4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-ARABINO-HEPT-2-ENONONITRILE,

CAS No.: 120085-62-3

Main Products

VCID: VC0173133

Molecular Formula: C13H15NO7

Molecular Weight: 297.26 g/mol

4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-ARABINO-HEPT-2-ENONONITRILE, - 120085-62-3

CAS No. 120085-62-3
Product Name 4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-ARABINO-HEPT-2-ENONONITRILE,
Molecular Formula C13H15NO7
Molecular Weight 297.26 g/mol
IUPAC Name [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Standard InChI InChI=1S/C13H15NO7/c1-7(15)18-6-12-13(20-9(3)17)11(19-8(2)16)4-10(5-14)21-12/h4,11-13H,6H2,1-3H3/t11-,12-,13+/m1/s1
Standard InChIKey OPOUWJFXZRRHOV-UPJWGTAASA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H](C=C(O1)C#N)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C
PubChem Compound 2734740
Last Modified Nov 11 2021
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